Antioxidant Potency Comparison: 4-(4-Aminophenyl)morpholin-3-one Derived Triazine vs. Ascorbic Acid Control
A 4-ethylphenoxy-substituted 1,3,5-triazine derivative synthesized from 4-(4-aminophenyl)morpholin-3-one demonstrated an IC50 of 190.55 ± 0.94 µM in the DPPH radical scavenging assay. This represents a 1.84-fold improvement in potency compared to the standard reference drug ascorbic acid, which exhibited an IC50 of 350.01 ± 3.07 µM under identical assay conditions [1].
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | 190.55 ± 0.94 µM |
| Comparator Or Baseline | Ascorbic Acid (Vitamin C): 350.01 ± 3.07 µM |
| Quantified Difference | 1.84-fold lower IC50 (higher potency) |
| Conditions | In vitro DPPH assay; same experimental run and conditions |
Why This Matters
This data justifies procuring this specific aminophenyl morpholinone building block for medicinal chemistry programs targeting oxidative stress, as it provides a clear, quantifiable starting point for lead optimization over generic phenols.
- [1] Shah, A. et al. Synthesis and Antioxidant Activity Evaluation of Novel 1,3,5-Triazine Derivatives Bearing a 4-(4-Aminophenyl)morpholin-3-one Moiety. Russian Journal of General Chemistry, 2025, 61, 951–957. View Source
